molecular formula TeCl2<br>Cl2Te B156850 Tellurium dichloride CAS No. 10025-71-5

Tellurium dichloride

Cat. No.: B156850
CAS No.: 10025-71-5
M. Wt: 198.5 g/mol
InChI Key: VXLPBEHPTWIBJR-UHFFFAOYSA-N
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Description

Tellurium dichloride is a useful research compound. Its molecular formula is TeCl2 and its molecular weight is 198.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Industrial and Metallurgical Applications

  • Use in Metal-Oxidizing Solutions : Tellurium, including tellurium dichloride, is utilized in metal-oxidizing solutions to blacken or tarnish metals, a process relevant in industrial and metallurgical applications (Yarema & Curry, 2005).

Immunomodulating Properties

  • Anti-Cancer Potential : Certain tellurium compounds demonstrate potent immunomodulatory effects with potential applications in cancer therapy. These effects include the inactivation of cysteine proteases, inhibition of tumor survival proteins, and modulation of tumor IL-10 production, suggesting promising therapeutic potential (Sredni, 2012).
  • Effect on Autoimmune Diseases : The immunomodulatory properties of tellurium compounds like AS101 are also being explored for their potential in mitigating autoimmune diseases, owing to their ability to modulate various aspects of the immune system (Halpert & Sredni, 2014).

Biological Activities and Applications

  • Antioxidant Effects : Organotellurides and diorganoditellurides, derived from tellurium, exhibit antioxidant effects. The non-toxic inorganic tellurane AS-101 is noted for its immunomodulatory effects and diverse medical applications (Cunha, Gouvea & Juliano, 2009).

Organic Chemistry Applications

  • Synthesis of Biaryls : Bis(aryl)tellurium dichlorides, including this compound derivatives, are used in organic chemistry for the synthesis of biaryls, demonstrating the element's utility in complex chemical reactions (Bergman, 1972).

Environmental and Toxicological Studies

  • Environmental Impact and Toxicity : Studies have explored the environmental impact of tellurium and its compounds, including their behavior in various ecosystems and potential toxic effects. This research is crucial for understanding and managing the environmental presence of tellurium due to industrial and technological uses (Chasteen, Fuentes, Tantaleán & Vásquez, 2009).

Mechanism of Action

Target of Action

Tellurium dichloride (TeCl2) is a chloride of tellurium It’s known that tecl2 can react with various substances, including water , and other compounds such as barium chloride to form barium tellurite .

Mode of Action

The mode of action of TeCl2 is primarily through its reactions with other substances. When TeCl2 comes into contact with water, it reacts and undergoes changes . It can also be oxidized to tellurium (IV) chloride . The gas consists of monomeric TeCl2 molecules with Te–Cl bond lengths of 2.329 Å and a Cl–Te–Cl bond angle of 97.0° .

Biochemical Pathways

It’s known that tellurium compounds can cause direct damage to the dna with mutagenic effects in bacteria, and are clastogenic in mammalian cells . More research is needed to fully understand the biochemical pathways affected by TeCl2.

Pharmacokinetics

It’s known that tellurium and its inorganic compounds are metabolized only slowly and eliminated via the urine, faeces, sweat, and expired air in the form of dimethyl telluride

Result of Action

The result of TeCl2’s action depends on its interactions with other substances. For example, when it reacts with water, it undergoes changes and can be oxidized . In humans, after the intake of tellurium, characteristic toxic symptoms occur such as a garlic-like odour to the breath, perspiration and excrement, as well as nausea, vomiting, weight loss, greyish-black discoloration of the mucosa, and alopecia, which may persist over a long period .

Action Environment

The action of TeCl2 can be influenced by environmental factors. For instance, the presence of water can trigger reactions . Also, the environmental actions of tellurium have significant gaps for instance, its existence and effects in various environmental sections related to mining, handling and removal and disposal methods . More research is needed to understand how environmental factors influence the action, efficacy, and stability of TeCl2.

Safety and Hazards

Tellurium dichloride is considered hazardous. It causes severe skin burns and eye damage . It is highly toxic and may be fatal if inhaled, swallowed, or absorbed through the skin .

Future Directions

The demand for tellurium is expected to rise gradually over the next 15 to 20 years, particularly as the world’s carbon footprint decreases and solar energy technology spreads . As an emerging 2D material, the research on fundamental property and device application of Te is still in its infancy .

Biochemical Analysis

Biochemical Properties

Tellurium dichloride plays a significant role in biochemical reactions, particularly in the reduction of tellurite to elemental tellurium. This reduction process involves several enzymes, including catalase, type II NADH dehydrogenase, and nitrate reductases . These enzymes exhibit tellurite-reducing activity, which is crucial for the detoxification of tellurium compounds in biological systems. The interactions between this compound and these enzymes are primarily based on redox reactions, where this compound acts as an electron acceptor.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed that tellurium compounds can induce oxidative stress in cells, leading to the activation of stress response pathways . This oxidative stress can result in changes in gene expression, particularly those genes involved in antioxidant defense mechanisms. Additionally, this compound can affect cellular metabolism by interacting with key metabolic enzymes, altering their activity and, consequently, the metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can form complexes with proteins and enzymes, leading to either inhibition or activation of their functions . For instance, this compound can inhibit the activity of thioredoxin reductase, an enzyme involved in maintaining the redox balance within cells. This inhibition disrupts the cellular redox state, leading to increased oxidative stress and potential cell damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under controlled conditions, but it can degrade when exposed to water or other reactive substances . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including persistent oxidative stress and alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function. At higher doses, it can induce toxic effects, including oxidative damage, inflammation, and cell death . Threshold effects have been observed, where a specific dosage level triggers a significant increase in adverse effects. These toxic effects are dose-dependent and can vary based on the duration of exposure and the specific animal model used.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to sulfur and selenium metabolism . It can be metabolized into telluroamino acids, such as telluromethionine, which are incorporated into proteins. This incorporation can affect protein function and stability, leading to changes in cellular metabolism. Additionally, this compound can interact with enzymes involved in redox reactions, influencing the overall metabolic flux within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It can form complexes with chalcogen-bond donors, facilitating its transport across cellular membranes. The distribution of this compound within tissues is influenced by its chemical properties, including its affinity for specific biomolecules and its redox state.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . It is often found in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications or targeting signals. This localization is crucial for its role in modulating cellular processes and maintaining cellular homeostasis.

Properties

IUPAC Name

chloro tellurohypochlorite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cl2Te/c1-3-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLPBEHPTWIBJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

Cl[Te]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

TeCl2, Cl2Te
Record name tellurium(II) chloride
Source Wikipedia
URL https://en.wikipedia.org/wiki/Tellurium(II)_chloride
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60143068
Record name Tellurium dichloride
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Molecular Weight

198.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Black solid; [Merck Index]
Record name Tellurium dichloride
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CAS No.

10025-71-5
Record name Tellurium dichloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025715
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Record name Tellurium dichloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TELLURIUM DICHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T7J7SHH1H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Customer
Q & A

Q1: What is the molecular formula and weight of Tellurium Dichloride?

A1: this compound is represented by the molecular formula TeCl2 and has a molecular weight of 269.40 g/mol. []

Q2: What is the typical crystal structure of this compound derivatives?

A2: Many diorganotellurium(IV) dihalides, including this compound derivatives, often exhibit a distorted square planar geometry around the tellurium atom. []

Q3: Can you provide an example of a this compound derivative whose structure has been determined by X-ray diffraction?

A3: Yes, the crystal structure of bis(p-methoxyphenyl)this compound ((p-MeOC6H4)2TeCl2) has been determined by single crystal X-ray studies. This compound crystallizes in the triclinic system with space group P-1. [, ]

Q4: How does Tellurium Tetrachloride react with cyclohexene?

A4: Tellurium Tetrachloride adds to cyclohexene to form a mixture of 2-chlorocyclohexyltellurium trichloride and bis(trans-2-chlorocyclohexyl)this compound. [, ]

Q5: Can this compound derivatives be used for carbon-carbon bond formation?

A5: Yes, bis(acylmethyl)- and bis[(alkoxycarbonyl)methyl]tellurium dichlorides are useful reagents for the formation of new carbon-carbon bonds. []

Q6: How does the addition of Tellurium Tetrachloride to acetylene proceed?

A6: The addition of Tellurium Tetrachloride to acetylene occurs in a stereospecific anti-addition manner, leading to the formation of E-2-chlorovinyltellurium trichloride and E,E-bis(2-chlorovinyl)this compound. The selectivity for each product can be controlled by adjusting the reaction conditions. [, ]

Q7: Are there examples of this compound derivatives being used to synthesize heterocyclic compounds?

A7: Yes, dibenzoyltellurium diiodide, synthesized from dibenzoylthis compound, reacts with diamines to produce novel heterocyclic systems containing tellurium as a heteroatom. []

Q8: Can this compound derivatives be used in the synthesis of tellurides?

A8: Yes, acylmethyl(aryl)tellurium dichlorides can be reduced to their corresponding tellurides. For instance, the reduction of (i-PrCOCH2)ArTeCl2 leads to the formation of (i-PrCOCH2)ArTe. These tellurides can further react with halogens to yield the corresponding dihalides. []

Q9: What is the role of this compound in the synthesis of Δ3-1,3,4-telluradiazolines?

A9: this compound reacts with sterically hindered hydrazones in the presence of triethylamine to produce Δ3-1,3,4-telluradiazolines. This reaction likely proceeds through a 1,3-dipolar cycloaddition of telluroketones, generated in situ, with diazo compounds. []

Q10: How do this compound derivatives interact with phosphonium ylides?

A10: Tellurium Tetrachloride reacts with methylenetriphenylphosphorane (a phosphonium ylide) to form a series of complexes including dichlorobis(methylenetriphenylphosphorane)this compound, chlorotris(methylenetriphenylphosphorane)tellurium trichloride, and tetrakis(methylenetriphenylphosphorane)tellurium tetrachloride. X-ray photoelectron spectroscopy studies suggest that the phosphonium ylide acts as an electron donor in these complexes. [, ]

Q11: Are there any applications of this compound derivatives in material science?

A11: The reaction of bis(p-methoxyphenyl)this compound with 1,1,2,3,3-pentamethyltrimethylenephosphinic acid produces a 12-membered macrocycle. This macrocycle exhibits interesting structural features, including Te-X interactions that stabilize halide atoms above and below the macrocyclic plane. []

Q12: Can this compound derivatives be used in catalytic applications?

A12: Research suggests that a liphophilic organotelluroxane macrocycle, synthesized from bis(p-methoxyphenyl)this compound, can act as an electrocatalyst for proton reduction in organic media, highlighting a potential application in hydrogen evolution reactions. []

Q13: What analytical techniques are used to characterize this compound derivatives?

A13: Various spectroscopic techniques are employed for the characterization of this compound derivatives. These include nuclear magnetic resonance (NMR) spectroscopy, particularly 1H, 13C, and 125Te NMR; infrared (IR) spectroscopy; and mass spectrometry. [, , ]

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